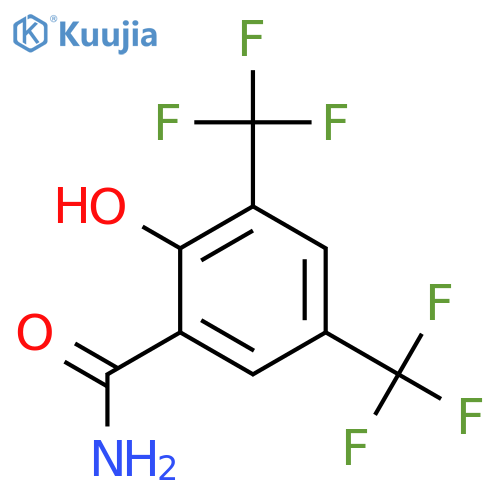Cas no 1804398-85-3 (3,5-Bis(trifluoromethyl)-2-hydroxybenzamide)

1804398-85-3 structure
商品名:3,5-Bis(trifluoromethyl)-2-hydroxybenzamide
CAS番号:1804398-85-3
MF:C9H5F6NO2
メガワット:273.131923437119
CID:4962921
3,5-Bis(trifluoromethyl)-2-hydroxybenzamide 化学的及び物理的性質
名前と識別子
-
- 3,5-Bis(trifluoromethyl)-2-hydroxybenzamide
-
- インチ: 1S/C9H5F6NO2/c10-8(11,12)3-1-4(7(16)18)6(17)5(2-3)9(13,14)15/h1-2,17H,(H2,16,18)
- InChIKey: WUEAXBNSJASPPH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(F)(F)F)C=C(C(N)=O)C=1O)(F)F
計算された属性
- せいみつぶんしりょう: 273.02244737 g/mol
- どういたいしつりょう: 273.02244737 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 63.3
- ぶんしりょう: 273.13
3,5-Bis(trifluoromethyl)-2-hydroxybenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014003179-1g |
3,5-Bis(trifluoromethyl)-2-hydroxybenzamide |
1804398-85-3 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
3,5-Bis(trifluoromethyl)-2-hydroxybenzamide 関連文献
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
1804398-85-3 (3,5-Bis(trifluoromethyl)-2-hydroxybenzamide) 関連製品
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
